2-(Diethylamino)ethanol hydrochloride
Overview
Description
2-(Diethylamino)ethanol hydrochloride is a chemical compound that has been studied for various applications, including its use as a reagent for the deprotection of aromatic methyl ethers , as a local anesthetic , and in the synthesis of other chemical compounds . It is commercially available and has been utilized in different chemical reactions due to its unique properties.
Synthesis Analysis
The synthesis of compounds related to 2-(Diethylamino)ethanol hydrochloride has been explored in several studies. For instance, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride was synthesized through a series of reactions starting from acetanilide, involving Friedel-Crafts acylation, α-bromination, and amination . Additionally, the synthesis of vinyl ethers of 2-(Diethylamino)ethanol has been achieved with high yields, demonstrating the reactivity of this compound in vinylation reactions .
Molecular Structure Analysis
The molecular structure of 2-(Diethylamino)ethanol hydrochloride has been compared to other local anesthetic structures, providing insights into its molecular properties . The crystal structure of a related compound, 2-diethylaminoethyl-p-nitrobenzoate hydrochloride, has been determined, which aids in understanding the structural characteristics of these types of compounds .
Chemical Reactions Analysis
2-(Diethylamino)ethanol hydrochloride has been involved in various chemical reactions. It has been used as a deprotecting reagent for aromatic methyl ethers, offering an essentially odorless workup due to the easy extraction of the reagent and byproduct into the aqueous phase . The photochemical reaction of naphthalene with 2-(Diethylamino)ethanol has shown a significant solvent effect, which is attributed to the formation of radical ions . Kinetic studies have also been conducted on the reactions of 2-diethylaminoethylchloride with nucleophilic reagents, revealing the formation and reactivity of an ethyleneimmonium ion .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Diethylamino)ethanol and its mixtures have been extensively studied. Volumetric and viscometric properties of binary and ternary mixtures with water and monoethanolamine have been measured, and various properties such as excess molar volume and viscosity deviation have been calculated . These studies provide valuable information on the molecular interactions and behavior of 2-(Diethylamino)ethanol in different environments . Additionally, changes in aggregation patterns in water mixtures have been detected through diffusion, viscosity, and surface tension measurements, offering further insights into the intermolecular interactions and hydration modes of this compound .
Scientific Research Applications
Thermophysical Properties
A study by Soares et al. (2018) focused on the thermodynamic properties of ethanolamines, including 2-(diethylamino)ethanol. They measured vapor pressures, liquid phase heat capacities, and phase behavior, providing critical data for understanding the physical characteristics of these compounds under various conditions (Soares et al., 2018).
Solvent in Methanol Synthesis
Hemmann et al. (2018) investigated the use of 2-(diethylamino)ethanol as a solvent in the low-temperature synthesis of methanol from carbon dioxide. This research highlights the compound's potential as a carbon dioxide scrubbing agent, crucial in reducing atmospheric CO2 levels (Hemmann et al., 2018).
Synthesis and Reactions in Organic Chemistry
Shostakovsky and Chekulaev (1954) explored the conditions for vinylation of 2-(diethylamino)ethanol, achieving high yields and investigating its reactions, which contributes to the understanding of its chemical behavior and potential applications in organic synthesis (Shostakovsky & Chekulaev, 1954).
Neuroprotection in Motor Neuron Diseases
A study by Iwasaki et al. (2004) discovered that a derivative of 2-(diethylamino)ethanol hydrochloride, T-588, exhibits neuroprotective properties in motor neuron diseases. This research provides valuable insights into potential therapeutic applications for neurodegenerative conditions (Iwasaki et al., 2004).
Physical Properties in Mixtures
Research by Álvarez et al. (2006) and Lampreia et al. (2007) studied the densities, viscosities, and aggregation patterns of mixtures containing 2-(diethylamino)ethanol. These studies are crucial for understanding the compound's behavior in various industrial and chemical processes (Álvarez et al., 2006), (Lampreia et al., 2007).
Motor Learning in Pharmacology
Welsh et al. (2005) investigated the effect of T-588, a derivative of 2-(diethylamino)ethanol hydrochloride, on motor learning. They found that it did not affect motor learning in rats, providing insights into its pharmacological properties and potential applications in neurological disorders (Welsh et al., 2005).
Applications in CO2 Capture
Studies by Hartono et al. (2013) and Xu et al. (2013) explored the use of 2-(diethylamino)ethanol in carbon dioxide capture, emphasizing its potential in environmental applications and green technology (Hartono et al., 2013), (Xu et al., 2013).
Solvent Effect in Photochemical Reactions
Ogawa et al. (1991) demonstrated a significant solvent effect in the photochemical reaction of naphthalene with 2-(diethylamino)ethanol, providing valuable insights into the role of solvents in chemical reactions (Ogawa et al., 1991).
Ethanol Production Using Immobilized Yeast
Lee et al. (2012) used DEAE-corncobs, a derivative of 2-(diethylamino)ethanol hydrochloride, as a carrier to immobilize yeast cells for ethanol production. This innovative approach has significant implications for biofuel production (Lee et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(diethylamino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQUKJMNGUJRFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100-37-8 (Parent) | |
Record name | 2-(Diethylamino)ethanol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6065765 | |
Record name | 2-(Diethylamino)ethanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)ethanol hydrochloride | |
CAS RN |
14426-20-1 | |
Record name | Ethanol, 2-(diethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14426-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diethylamino)ethanol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(diethylamino)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Diethylamino)ethanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(diethylamino)ethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(DIETHYLAMINO)ETHANOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W7N0AA8F1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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